

# In-Depth Technical Guide: Copper Complex

## 82640-07-1

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: *Einecs 280-007-5*

Cat. No.: *B15194915*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical guide provides a comprehensive overview of the copper complex with the Chemical Abstracts Service (CAS) registry number 82640-07-1, chemically identified as (SP-4-1)-bis[2-(2-benzothiazolyl-κN3)phenolato-κO]copper. While extensive theoretical and computational studies on this specific complex are not readily available in the current body of scientific literature, this document consolidates the existing experimental data, primarily from crystallographic studies, to serve as a foundational resource. The information presented herein is crucial for initiating theoretical investigations, understanding its structural properties, and exploring its potential applications in areas such as catalysis and materials science.

## Molecular Structure and Crystallographic Data

The primary source of information for copper complex 82640-07-1 is its crystal structure analysis, which reveals critical details about its three-dimensional arrangement and bonding characteristics.

In the solid state, the complex  $[\text{Cu}(\text{C}_{13}\text{H}_8\text{NOS})_2]$  features a copper(II) ion coordinated by two bidentate 2-(2-benzothiazolyl)phenolate ligands.<sup>[1][2]</sup> The coordination occurs through the nitrogen and oxygen atoms of each ligand, resulting in a distorted tetrahedral geometry around the central copper atom.<sup>[1][2]</sup> The dihedral angle between the two N-Cu-O planes is a significant  $45.1(2)^\circ$ .<sup>[1][2]</sup>

The ligands themselves are nearly planar, with small dihedral angles of  $4.1(4)^\circ$  and  $5.8(4)^\circ$  between the benzothiazole ring systems and the phenol rings.<sup>[1][2]</sup> The crystal structure is further stabilized by weak intra- and intermolecular C-H $\cdots$ O hydrogen bonds.<sup>[1][2]</sup> Additionally,  $\pi$ - $\pi$  interactions are observed between the aromatic and thiazole rings, with centroid-centroid distances of  $3.626(3)$  Å and  $3.873(3)$  Å, which contribute to the formation of a two-dimensional supramolecular network.<sup>[1][2]</sup>

**Table 1: Crystallographic and Structural Data**

Parameter	Value
Chemical Formula	C <sub>26</sub> H <sub>16</sub> CuN <sub>2</sub> O <sub>2</sub> S <sub>2</sub>
Molecular Weight	516.07 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a	7.8177 (17) Å
b	21.195 (5) Å
c	12.495 (3) Å
$\alpha$	90°
$\beta$	91.077 (2)°
$\gamma$	90°
Volume	2070.1 (8) Å <sup>3</sup>
Z	4
Dihedral Angle (N-Cu-O planes)	45.1 (2)°
Dihedral Angle (benzothiazole-phenol)	4.1 (4)°, 5.8 (4)°
$\pi$ - $\pi$ Interaction Distances	3.626 (3) Å, 3.873 (3) Å

## Experimental Protocols

### Synthesis of Copper Complex 82640-07-1

The synthesis of the title complex involves the reaction of 2-(2-hydroxyphenyl)benzothiazole with a copper(II) salt in an ethanolic solution. The general procedure is as follows:

- **Ligand Preparation:** A solution of 2-(2-hydroxyphenyl)benzothiazole (1.0 mmol) is prepared in ethanol (15 mL).
- **Basification:** A 1N NaOH solution is slowly added to the ligand solution at room temperature until a pH of 8 is reached. The mixture is stirred for 6 hours.
- **Complexation:** A solution of  $\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$  (0.50 mmol) in ethanol (15 mL) is added to the reaction mixture.
- **Reaction:** The mixture is stirred for 24 hours at room temperature.
- **Isolation:** The solvent is removed to isolate the product as a dark green powder.
- **Crystallization:** Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a concentrated solution of the complex in dichloromethane at room temperature.<sup>[2]</sup>

## X-ray Crystallographic Analysis

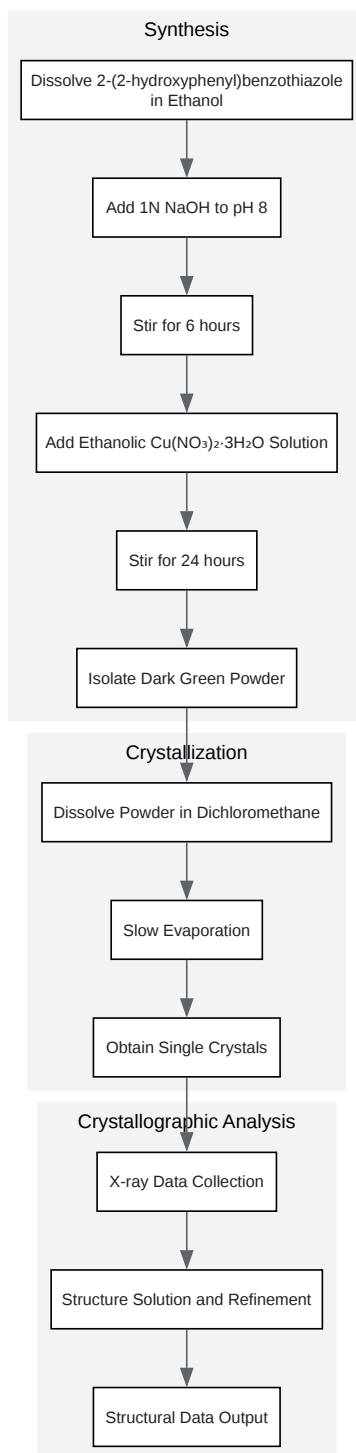
The determination of the crystal structure was performed using single-crystal X-ray diffraction.

- **Data Collection:** A Bruker SMART CCD area-detector diffractometer was used for data collection with Mo  $\text{K}\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ).
- **Absorption Correction:** A multi-scan absorption correction was applied using SADABS.
- **Structure Solution and Refinement:** The structure was solved by direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

## Visualizations

### Experimental Workflow: Synthesis and Crystallographic Analysis

## Synthesis and Crystallographic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and structural analysis of the copper complex.

## Conclusion and Future Directions

The available data on copper complex 82640-07-1 is currently limited to its synthesis and solid-state structure. While this information is valuable, it represents a starting point for a more in-depth understanding of its properties and potential applications. There is a clear need for theoretical studies, such as those employing Density Functional Theory (DFT), to elucidate its electronic structure, spectroscopic properties, and reactivity. Such computational investigations could provide insights into its potential as a catalyst, its role in biological systems, or its utility in the development of new materials. Researchers are encouraged to build upon the foundational experimental work summarized in this guide to explore the theoretical aspects of this intriguing copper complex.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Crystal structure of bis-[2-(benzo-thia-zol-2-yl)phenolato- $\kappa(2)$  N,O]copper(II) - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Crystal structure of bis[2-(benzothiazol-2-yl)phenolato- $\kappa^2$  N,O]copper(II) - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [In-Depth Technical Guide: Copper Complex 82640-07-1]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15194915#theoretical-studies-of-copper-complex-82640-07-1>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)